ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features an ethyl ester group at the 2-position and a hydroxymethyl group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indole-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl indole-2-carboxylate.
Hydroxymethylation: The ethyl indole-2-carboxylate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-(formyl)-1H-indole-2-carboxylate or ethyl 3-(carboxy)-1H-indole-2-carboxylate.
Reduction: Formation of ethyl 3-(hydroxymethyl)-1H-indole-2-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl and ester groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCHYCJPHYDHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621696 |
Source
|
Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666752-02-9 |
Source
|
Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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